molecular formula C26H25BrP+ B11961333 (4-Methylphenyl)methyl-triphenylphosphanium;hydrobromide

(4-Methylphenyl)methyl-triphenylphosphanium;hydrobromide

Cat. No.: B11961333
M. Wt: 448.4 g/mol
InChI Key: CEEKCHGNKYVTTM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Methylbenzyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with 4-methylbenzyl bromide. The reaction typically involves the following steps :

  • Dissolving triphenylphosphine in toluene.
  • Adding 4-methylbenzyl bromide dropwise to the solution with ice-cooling.
  • Stirring the mixture at room temperature for 2 hours.
  • Filtering the formed solid and washing it with toluene and dry petroleum ether to remove unreacted triphenylphosphine.

Industrial Production Methods

Industrial production methods for (4-Methylbenzyl)triphenylphosphonium bromide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving automated systems for precise control of temperature, addition rates, and purification processes .

Chemical Reactions Analysis

Types of Reactions

(4-Methylbenzyl)triphenylphosphonium bromide primarily undergoes substitution reactions due to the presence of the phosphonium group. It is used in the Wittig reaction to form alkenes from aldehydes and ketones .

Common Reagents and Conditions

Major Products

The major products formed from the reactions involving (4-Methylbenzyl)triphenylphosphonium bromide are alkenes. The specific structure of the alkene depends on the aldehyde or ketone used in the reaction .

Scientific Research Applications

(4-Methylbenzyl)triphenylphosphonium bromide has a wide range of applications in scientific research :

    Chemistry: Used as a Wittig reagent for the synthesis of alkenes.

    Biology: Employed in the study of biological pathways involving phosphonium compounds.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methylbenzyl)triphenylphosphonium bromide is unique due to the presence of the 4-methyl group, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in specific synthetic applications where the methyl group can provide steric or electronic effects .

Properties

Molecular Formula

C26H25BrP+

Molecular Weight

448.4 g/mol

IUPAC Name

(4-methylphenyl)methyl-triphenylphosphanium;hydrobromide

InChI

InChI=1S/C26H24P.BrH/c1-22-17-19-23(20-18-22)21-27(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;

InChI Key

CEEKCHGNKYVTTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br

Origin of Product

United States

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